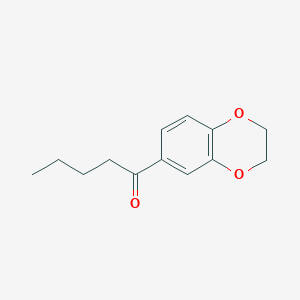
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one is an organic compound with the molecular formula C12H13NO2 It is a member of the oxazolidinone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of phenyl isocyanate with 3-methyl-2-butanone in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions generally require an inert atmosphere and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Oxazolidinone oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-4-methylene-3-phenyl-2-oxazolidone
- 5,5-Dimethyl-4-methylene-3-phenyl-1,3-oxazolidin-2-one
- 4,4-Dimethyl-5-methylene-2-oxo-1-phenyl-1,3-oxazolidin
Uniqueness
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one stands out due to its unique structural features, such as the presence of both a phenyl group and a methylidene group on the oxazolidinone ring
Properties
CAS No. |
55476-04-5 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5,5-dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-9-12(2,3)15-11(14)13(9)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI Key |
JYECHXPYSUZVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-thioxo-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-yl)acetamide](/img/structure/B11042584.png)


![5-Amino-3-(4-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11042597.png)
![4-ethyl-N-{1-[(4-methoxyphenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B11042605.png)
![2,4-diamino-8-hydroxy-5-propyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11042607.png)
![4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11042622.png)
![3-[(2-Chlorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11042641.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11042645.png)
![5-(4-Bromophenyl)-2-(4-methylpiperidin-1-YL)-3H,4H-pyrido[2,3-D]pyrimidin-4-one](/img/structure/B11042655.png)

![2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine](/img/structure/B11042673.png)
![N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11042684.png)
![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11042687.png)
